6-azabicyclo[3.2.1]octane-6-carboxamide
Description
Properties
CAS No. |
2293788-62-0 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
A foundational method involves the catalytic hydrogenation of meta-substituted benzoic acid derivatives. For instance, m-aminobenzoic acid undergoes hydrogenation over palladium catalysts at 80–100°C under 50–60 bar H₂ pressure to yield 6-azabicyclo[3.2.1]octane-5-carboxylic acid intermediates. Subsequent conversion to the carboxamide is achieved via:
-
Activation as an acyl chloride (using SOCl₂ or PCl₅)
-
Ammonolysis with aqueous NH₃ or ammonium carbonate.
This two-step process typically achieves yields of 45–55%, limited by over-reduction side reactions during hydrogenation.
Radical Rearrangement of Tropane Derivatives
A breakthrough methodology reported by Rigby and Pigge (1996) enables direct access to the 6-azabicyclo[3.2.1]octane system through radical-mediated skeletal reorganization . Key steps include:
-
Chromium(0)-promoted [6π+2π] cycloaddition to form a tropane precursor
-
Triethylborane-initiated radical rearrangement at −78°C
-
Oxidative workup to install the carboxamide group
This route achieves 68% yield with excellent stereocontrol, making it preferable for small-scale enantioselective synthesis.
Modern Stereoselective Methodologies
Chiral Auxiliary-Assisted Synthesis
Building on work by Guarna et al. (2007), (R)-1-phenylethylamine serves as a chiral auxiliary to control stereochemistry at C6. The optimized protocol involves:
| Step | Conditions | Yield |
|---|---|---|
| 1. Bicyclization | DCC, DMAP, CH₂Cl₂, 0°C → RT | 82% |
| 2. Hydrogenolytic Deprotection | H₂ (1 atm), Pd/C, MeOH | 95% |
| 3. Amidation | ClCO₂Et, NH₃ (g), THF | 78% |
This method produces all four stereoisomers with >99% enantiomeric excess, critical for structure-activity relationship studies.
Flow Microreactor Technology
Industrial-scale synthesis employs continuous flow systems to enhance reproducibility and safety:
-
Reactor 1 : Bicyclization at 100°C, 15 bar (residence time: 8 min)
-
Reactor 2 : In-line quenching and extraction
-
Reactor 3 : Enzymatic amidation using immobilized amidase
This approach achieves 92% conversion with 99.8% purity, reducing solvent use by 70% compared to batch processes.
Industrial Production and Optimization
Critical Process Parameters
Industrial syntheses optimize three key variables:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 75–85°C | <75°C: Incomplete cyclization; >85°C: Decomposition |
| NH₃ Pressure | 4–6 bar | Higher pressures accelerate amidation but increase equipment costs |
| Catalyst Loading | 3–5 mol% Pd | Excessive Pd promotes decarboxylation side reactions |
Data from pilot plants show that maintaining pH 8.5–9.0 during amidation minimizes hydrolysis, improving yields to 78–83%.
Comparative Analysis of Synthetic Routes
The table below evaluates major methods based on scalability, stereoselectivity, and environmental impact:
| Method | Yield (%) | Stereoselectivity | E-Factor* | Industrial Viability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 55 | None | 32.7 | Moderate |
| Radical Rearrangement | 68 | High (99% ee) | 18.4 | Low |
| Chiral Auxiliary | 78 | Complete | 25.1 | High |
| Flow Microreactor | 92 | Moderate | 9.8 | Excellent |
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of functionalized compounds .
Scientific Research Applications
6-Azabicyclo[3.2.1]octane-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.
Biology: Its unique structure allows it to interact with biological targets, making it a useful tool in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound’s bioactive properties make it a candidate for drug discovery and development, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 6-azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acids
These derivatives, synthesized from norbornene amino acids, serve as constrained α,γ-diamino acids. The stereochemistry (exo vs. endo) significantly impacts their biological activity, particularly in modulating GABA receptors . For example, enantiopure isomers prepared via (R)-1-phenylethylamine chirality induction showed distinct receptor interactions .
1-Phenyl-6-azabicyclo[3.2.1]octanes
Substitution at the 1-position with aromatic groups (e.g., 3-hydroxyphenyl) enhances analgesic and narcotic antagonist activities. Absolute stereochemistry, confirmed via X-ray crystallography, correlates with activity; (+)-enantiomers exhibit higher potency .
6-Methyl-6-azabicyclo[3.2.1]octane Derivatives (Azaprophen)
Azaprophen, a 6-methyl-substituted analog, exhibits exceptional antimuscarinic activity, being 50–1000 times more potent than atropine in blocking acetylcholine-induced contractions and α-amylase release . Molecular modeling suggests its enhanced affinity arises from optimized interactions with muscarinic receptor pharmacophores .
Functional Group Modifications
Carbothioamide Derivatives
6-Azabicyclo[3.2.1]octane-6-carbothioamide (1,3,3-trimethyl) represents a sulfur-containing analog. While its biological activity is less documented, such modifications are often explored to improve metabolic stability or binding kinetics .
Carbamate and Ester Derivatives
tert-Butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride and methyl 6-azabicyclo[3.2.1]octane-1-carboxylate are intermediates in drug synthesis. These derivatives are typically used to protect reactive amines during multi-step syntheses .
Securinega Alkaloids
Securinine, a tetracyclic alkaloid with a 6-azabicyclo[3.2.1]octane core fused to a γ-lactone, exhibits antiproliferative effects in cervical cancer cells. Its activity depends on the stereochemistry at position 7 (α vs. β configurations) .
Aphanorphine
This natural product contains the 6-azabicyclo[3.2.1]octane system synthesized via carbamoyl radical cyclization. Its bridged structure highlights the utility of radical-mediated methods in accessing complex alkaloids .
Q & A
Q. What methodologies reconcile discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Machine learning models (e.g., Random Forest) trained on datasets combining physicochemical properties and assay results improve prediction accuracy. Bayesian statistics quantify uncertainty in structure-activity relationships (SAR). Iterative feedback loops between synthesis and modeling refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
